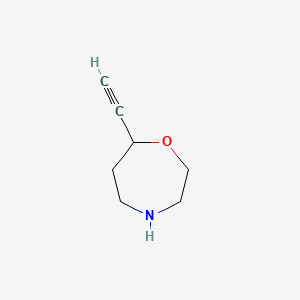
7-Ethynyl-1,4-oxazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethynyl-1,4-oxazepane is a heterocyclic compound featuring a seven-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazepane family, which is known for its diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethynyl-1,4-oxazepane typically involves the cyclization of N-propargylamines. One common method includes the use of copper-catalyzed [3+2] cycloaddition reactions, which facilitate the formation of the oxazepane ring . Another approach involves the intramolecular oxa-Michael reaction of α,β-unsaturated esters tethered on a prebuilt stereodefined β-lactam ring .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the use of polymer-supported homoserine derivatives. These methods allow for the efficient production of oxazepane derivatives with high regioselectivity and stereoselectivity .
Análisis De Reacciones Químicas
Types of Reactions: 7-Ethynyl-1,4-oxazepane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of oxazepane-7-one derivatives.
Reduction: Formation of reduced oxazepane derivatives.
Substitution: Formation of substituted oxazepane derivatives with various functional groups.
Aplicaciones Científicas De Investigación
7-Ethynyl-1,4-oxazepane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Industry: Utilized in the development of novel materials and pharmaceuticals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 7-Ethynyl-1,4-oxazepane involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of enzymes such as nitric oxide synthases and glycosidases, thereby modulating various biological processes . The compound’s structure allows it to bind to these enzymes and inhibit their activity, leading to therapeutic effects.
Comparación Con Compuestos Similares
1,4-Diazepane: Another seven-membered heterocyclic compound with two nitrogen atoms.
1,4-Oxazepane: A closely related compound without the ethynyl group.
Morpholine: A six-membered ring containing oxygen and nitrogen.
Uniqueness: 7-Ethynyl-1,4-oxazepane is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other oxazepane derivatives and enhances its potential for various applications .
Propiedades
Fórmula molecular |
C7H11NO |
|---|---|
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
7-ethynyl-1,4-oxazepane |
InChI |
InChI=1S/C7H11NO/c1-2-7-3-4-8-5-6-9-7/h1,7-8H,3-6H2 |
Clave InChI |
UHRCHXUFCRDDSX-UHFFFAOYSA-N |
SMILES canónico |
C#CC1CCNCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


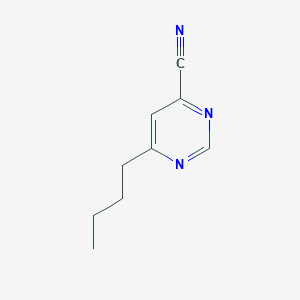
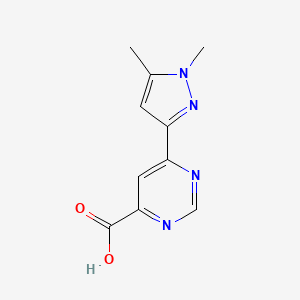



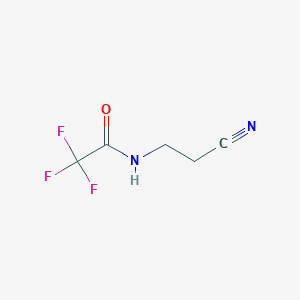


![10,16-bis(2,6-dimethoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14887158.png)
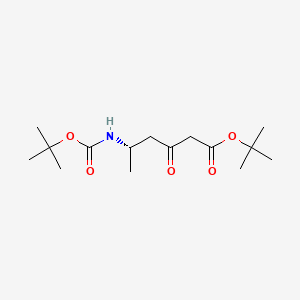
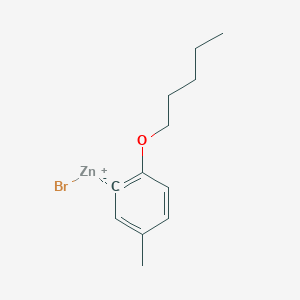

![8-Bromo-2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14887200.png)

